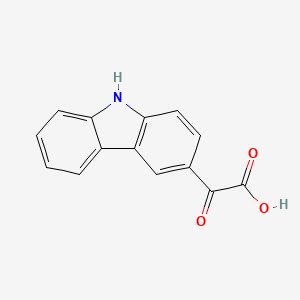

9H-Carbazole3-OxoaceticAcid

Description

BenchChem offers high-quality 9H-Carbazole3-OxoaceticAcid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Carbazole3-OxoaceticAcid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-carbazol-3-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13(14(17)18)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,15H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGRQHNXIVOBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 9H-Carbazole-3-oxoacetic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 9H-Carbazole-3-oxoacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1][2][3] This tricyclic heterocyclic system, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, is a prominent pharmacophore found in numerous naturally occurring alkaloids and synthetic compounds with a broad spectrum of biological activities.[4][5][6] These activities include antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties, making the carbazole nucleus a privileged scaffold for drug discovery.[4][6][7]

9H-Carbazole-3-oxoacetic acid, an α-ketoacid derivative, is a key synthetic intermediate. The presence of the carboxylic acid and ketone functionalities at the C-3 position provides versatile handles for further chemical modification, enabling the construction of more complex molecules such as novel heterocyclic systems or bioconjugates.[8][9] This guide offers a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this valuable compound, grounded in established chemical principles.

Part 1: Synthesis of 9H-Carbazole-3-oxoacetic acid

The selected synthetic strategy is a two-step process commencing with a Friedel-Crafts acylation of the carbazole nucleus, followed by saponification. This approach is chosen for its reliability and control over the reaction, allowing for the isolation of a stable intermediate.

Logical Workflow for Synthesis

Caption: Synthetic pathway from 9H-Carbazole to the target acid.

Step 1: Friedel-Crafts Acylation of 9H-Carbazole

Causality and Experimental Choice: The Friedel-Crafts acylation is a classic and highly effective method for introducing acyl groups onto aromatic rings.[10] The carbazole ring is electron-rich, making it susceptible to electrophilic substitution. The C-3 and C-6 positions are the most nucleophilic and sterically accessible sites, leading to substitution primarily at these positions.[10][11] We use ethyl chlorooxoacetate as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. The AlCl₃ coordinates with the acylating agent, generating a potent electrophilic acylium ion, which is then attacked by the carbazole ring. Dichloromethane (DCM) is selected as the solvent due to its inertness under Friedel-Crafts conditions and its ability to dissolve the reactants. The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature.

Detailed Experimental Protocol:

-

Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 9H-Carbazole (5.0 g, 29.9 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Catalyst Addition: Cool the resulting suspension to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃) (8.8 g, 65.8 mmol, 2.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 15 minutes.

-

Acylation: Add ethyl chlorooxoacetate (4.5 g, 3.7 mL, 32.9 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench it by slowly pouring it into a beaker containing 150 g of crushed ice and 20 mL of concentrated HCl. This hydrolyzes the aluminum complexes and neutralizes excess AlCl₃.

-

Workup: Stir the quenched mixture vigorously for 30 minutes. Separate the organic layer using a separatory funnel. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will likely contain a mixture of the 3-mono-substituted and 3,6-di-substituted products. Purify the crude solid by flash column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate to isolate the desired mono-acylated intermediate, Ethyl 2-(9H-carbazol-3-yl)-2-oxoacetate .

Step 2: Saponification to 9H-Carbazole-3-oxoacetic acid

Causality and Experimental Choice: Saponification is the hydrolysis of an ester using a base. Here, we use lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. THF serves as a co-solvent to ensure the solubility of the organic ester intermediate, while water is necessary for the hydroxide ions to effect the hydrolysis. LiOH is a strong base that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A subsequent acidic workup protonates the salt to yield the final carboxylic acid.

Detailed Experimental Protocol:

-

Setup: Dissolve the purified Ethyl 2-(9H-carbazol-3-yl)-2-oxoacetate (4.0 g, 14.9 mmol) in a mixture of THF (60 mL) and water (20 mL) in a 250 mL round-bottom flask.

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.25 g, 29.8 mmol, 2.0 eq) to the solution. Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting ester is fully consumed.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Acidify the solution to pH 2 by the slow addition of 2 M HCl. A precipitate should form.

-

Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 50 °C overnight to yield pure 9H-Carbazole-3-oxoacetic acid .

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Logical Framework for Compound Characterization

Caption: Interrelation of analytical techniques for validation.

Expected Spectroscopic Data

The following tables summarize the expected data for 9H-Carbazole-3-oxoacetic acid (Molecular Formula: C₁₄H₉NO₃, Molecular Weight: 239.23 g/mol ).[12]

Table 1: Key Fourier-Transform Infrared (FT-IR) Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~3400 (sharp) | N-H Stretch | Carbazole Amine |

| ~1730 | C=O Stretch | Carboxylic Acid |

| ~1685 | C=O Stretch | α-Keto group |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-N Stretch | Aromatic Amine |

Table 2: Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.8 (very broad) | s (singlet) | 1H | Carboxylic Acid (-COOH ) |

| ~11.6 | s (singlet) | 1H | Carbazole N-H |

| ~8.8 | d (doublet) | 1H | H-4 (ortho to acyl group) |

| ~8.3 | d (doublet) | 1H | H-5 |

| ~8.2 | dd (d of d) | 1H | H-2 (ortho to acyl group) |

| ~7.7 | d (doublet) | 1H | H-8 |

| ~7.5 | t (triplet) | 1H | H-6 |

| ~7.3 | t (triplet) | 1H | H-7 |

| ~7.2 | t (triplet) | 1H | H-1 |

Note: Exact chemical shifts and coupling constants would be determined experimentally.

Table 3: Predicted Carbon Nuclear Magnetic Resonance (¹³C NMR) Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Ketone Carbonyl (C =O) |

| ~165 | Carboxylic Acid Carbonyl (C OOH) |

| ~142 | C-4a |

| ~140 | C-8a |

| ~130 - 110 | Aromatic Carbons (C1-C4, C5-C8) |

| ~127 | C-4b |

| ~122 | C-9a |

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) in negative or positive mode.

-

Expected Result: In ESI- mode, a prominent peak at m/z = 238.05 [M-H]⁻. In ESI+ mode, a peak at m/z = 240.06 [M+H]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Conclusion and Future Outlook

This guide provides a robust and reproducible framework for the synthesis and characterization of 9H-Carbazole-3-oxoacetic acid. The successful execution of this protocol yields a high-purity compound, verified by a suite of orthogonal analytical techniques. The strategic placement of the α-ketoacid functionality on the biologically significant carbazole scaffold opens numerous avenues for further research. Drug development professionals can utilize this intermediate to explore new chemical space, creating libraries of novel carbazole derivatives for screening against various therapeutic targets, from oncology to infectious diseases.

References

-

Xue, J., et al. (2017). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 127, 266-277. Available at: [Link]

-

Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125-132. Available at: [Link]

-

Wurst, K., et al. (2019). 1-(4-Fluorobenzoyl)-9H-carbazole. Molbank, 2019(2), M1061. Available at: [Link]

-

Wang, L., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1141-1150. Available at: [Link]

-

Wang, L., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central. Available at: [Link]

-

Wang, C., et al. (2021). Substrate-Controlled Regiodivergent Synthesis of Fluoroacylated Carbazoles via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 86(9), 6345-6355. Available at: [Link]

-

Munawar, S., et al. (2024). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 14, 2801-2824. Available at: [Link]

-

Plant, S. G. P., & Powell, J. F. (1947). The Friedel-Crafts Reaction in the Carbazole Series. Part III. Journal of the Chemical Society, 937-939. Available at: [Link]

-

Supporting Information for a publication. The Royal Society of Chemistry. (2015). Available at: [Link]

-

Plant, S. G. P., Rogers, K. M., & Williams, S. B. C. (1935). The Friedel and Crafts Reaction in the Carbazole Series. Journal of the Chemical Society, 741-742. Available at: [Link]

-

Sree Vani, P., et al. (2018). Synthesis and Characterization of Carbazolyl-Oxazolones. Journal of Heterocyclic Chemistry, 55(10), 2353-2359. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 9H-Carbazole based carboxylic acids. ResearchGate. Available at: [Link]

-

Slideshare. (n.d.). Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. Slideshare. Available at: [Link]

-

Alaraji, Y. H., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(4), 983-993. Available at: [Link]

-

Journal of Reports in Pharmaceutical Sciences. (2022). A review on the biological potentials of carbazole and its derived products. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

-

Yaqub, G., & Parveen, S. (2012). Systematic Approach for Synthesis of Carbazole-9-acetic Acid. Asian Journal of Chemistry, 24(12), 5821-5823. Available at: [Link]

-

Singh, S., et al. (2013). Synthesis and evaluation of biological activity of some novel carbazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 425-428. Available at: [Link]

-

Nandy, B. C., et al. (2014). CARBAZOLE: IT'S BIOLOGICAL ACTIVITY. Journal of Biomedical and Pharmaceutical Research, 3(1). Available at: [Link]

-

Kaushik, N., et al. (2014). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Pharmaceuticals, 7(5), 555-581. Available at: [Link]

-

MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. MOST Wiedzy. Available at: [Link]

-

Al-Masoudi, W. A., & Al-Amery, K. H. A. (2015). Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. Journal of Al-Nahrain University, 18(1), 58-66. Available at: [Link]

-

PNCA Lab. (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab. Available at: [Link]

-

Universitat de Barcelona. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

-

Reddy, A. R., et al. (2011). Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry, 23(8), 3299-3302. Available at: [Link]

-

ResearchGate. (n.d.). (a) The UV spectra of carbazole-based compounds at a concentration of 1 × 10–5 mol L⁻¹ in THF. ResearchGate. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]

- 4. echemcom.com [echemcom.com]

- 5. jbpr.in [jbpr.in]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 166. The Friedel and Crafts reaction in the carbazole series - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. 9H-Carbazole 3-Oxoacetic Acid | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Physicochemical Properties of 9H-Carbazole-3-oxoacetic acid

Foreword: The Analytical Imperative of a Key Carbazole Derivative

In the landscape of pharmaceutical development and organic electronics, the carbazole scaffold remains a cornerstone of innovation. Its unique electronic properties and biological activity have led to its incorporation into a myriad of functional molecules. This guide focuses on a specific, yet significant, derivative: 9H-Carbazole-3-oxoacetic acid. Often encountered as a process-related impurity in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Carprofen, a thorough understanding of its physicochemical properties is not merely an academic exercise. For researchers, process chemists, and quality control specialists, this knowledge is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring the safety and efficacy of final drug products. This document provides a comprehensive examination of the known and predicted physicochemical characteristics of 9H-Carbazole-3-oxoacetic acid, grounded in established analytical principles and comparative data from closely related analogues.

Molecular Identity and Structural Elucidation

Final confirmation of a molecule's identity is the bedrock of all subsequent physicochemical analysis. For 9H-Carbazole-3-oxoacetic acid, this begins with its fundamental structural and molecular details.

Core Molecular Data

A summary of the foundational data for 9H-Carbazole-3-oxoacetic acid is presented below.

| Property | Value | Source |

| IUPAC Name | 2-(9H-carbazol-3-yl)-2-oxoacetic acid | [1] |

| Molecular Formula | C₁₄H₉NO₃ | [1] |

| Molecular Weight | 239.23 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)C(=O)O | |

| InChI Key | InChI=1S/C14H9NO3/c16-13(14(17)18)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,15H,(H,17,18) | [1] |

Structural Features and Their Implications

The structure of 9H-Carbazole-3-oxoacetic acid is characterized by the planar, electron-rich carbazole nucleus, substituted at the 3-position with an oxoacetic acid moiety. This substitution is pivotal, as it introduces both a keto and a carboxylic acid functional group, which are expected to dominate the molecule's reactivity, solubility, and spectroscopic properties. The presence of the carboxylic acid group, in particular, imparts acidic character and provides a handle for salt formation and potential derivatization.

Predicted Physicochemical Properties: A Comparative Analysis

| Property | 9H-Carbazole-3-oxoacetic acid (Predicted) | 9H-Carbazole-3-carboxylic acid (Experimental) | Rationale for Prediction |

| Melting Point (°C) | > 230 | 226.5 - 228.8[2] | The additional polar keto group and potential for stronger intermolecular interactions would likely increase the melting point. |

| Boiling Point (°C) | Decomposes before boiling | Decomposes before boiling | High molecular weight and strong intermolecular forces suggest decomposition at elevated temperatures. |

| Aqueous Solubility | Low | Very low | The hydrophobic carbazole core dominates, though the carboxylic acid provides some limited aqueous solubility, likely enhanced at higher pH. |

| Organic Solvent Solubility | Soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in alcohols (Methanol, Ethanol), and poorly soluble in non-polar solvents (Hexane, Toluene). | Soluble in polar organic solvents. | The polar functional groups will favor solubility in polar solvents. |

| pKa | ~3-4 | ~4-5 | The electron-withdrawing effect of the adjacent keto group is expected to increase the acidity of the carboxylic acid, thus lowering its pKa relative to the simple carboxylic acid derivative. |

Spectroscopic and Chromatographic Characterization

The elucidation and quantification of 9H-Carbazole-3-oxoacetic acid, especially in the context of impurity profiling, relies on a suite of modern analytical techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The carbazole core is a strong chromophore. The UV-Vis spectrum of carbazole derivatives typically exhibits multiple absorption bands in the range of 225–325 nm.[3] For 9H-Carbazole-3-oxoacetic acid, the extended conjugation provided by the oxoacetic acid substituent at the 3-position is expected to result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted carbazole.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of 9H-Carbazole-3-oxoacetic acid in a suitable UV-transparent solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

-

Dilution: Create a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.2 and 0.8 AU. A typical concentration is in the range of 1-10 µg/mL.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as the sample for the blank/reference cuvette.

-

Data Acquisition: Scan the sample from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of 9H-Carbazole-3-oxoacetic acid.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring system, a broad singlet for the N-H proton (which may be exchangeable with D₂O), and a signal for the carboxylic acid proton, also a broad and exchangeable singlet. The chemical shifts of the aromatic protons will be influenced by the position of the oxoacetic acid substituent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons of the carbazole nucleus and two distinct signals for the carbonyl carbons of the keto and carboxylic acid groups, typically in the range of 160-190 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the proton spectrum.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 9H-Carbazole-3-oxoacetic acid, electrospray ionization (ESI) would be a suitable technique, likely showing a prominent ion corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Chromatographic Separation (LC):

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (or methanol) is typically used.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition: Acquire data in full scan mode to detect the molecular ion. Product ion scans (MS/MS) can be performed to study fragmentation patterns for structural confirmation.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of 9H-Carbazole-3-oxoacetic acid from related substances, such as in the analysis of Carprofen impurities.[3]

Experimental Protocol: HPLC Method for Impurity Profiling

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed to resolve the parent drug from its impurities. For example, Mobile Phase A could be a buffer (e.g., phosphate buffer, pH adjusted) and Mobile Phase B could be acetonitrile. The gradient would typically start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B.

-

Detection: UV detection at a wavelength where both the main compound and the impurity have significant absorbance (e.g., determined from the UV-Vis spectrum).

-

Quantification: Use an external standard of 9H-Carbazole-3-oxoacetic acid to create a calibration curve for accurate quantification.

Visualizing Experimental Workflows

To aid in the understanding of the analytical processes described, the following diagrams illustrate the typical workflows.

Caption: Workflow for HPLC-based impurity profiling.

Caption: Integrated workflow for structural elucidation.

Conclusion and Future Perspectives

9H-Carbazole-3-oxoacetic acid represents a molecule of significant interest, primarily due to its role as a process impurity in the pharmaceutical industry. While a complete, experimentally verified physicochemical profile is not yet publicly available, this guide has synthesized existing data and predictive methodologies to offer a robust working profile for the scientific community. The provided protocols for spectroscopic and chromatographic analysis serve as a practical foundation for its identification, quantification, and further study. Future research should aim to experimentally determine the melting point, solubility profile, and pKa of this compound to replace the predictive data presented herein. Such empirical data will be invaluable for the continued development of efficient and safe manufacturing processes for carbazole-containing pharmaceuticals.

References

-

ResearchGate. (n.d.). UV-visible absorption spectra of the carbazole derivatives in acetonitrile. Retrieved from [Link]

-

Veeprho. (n.d.). Carprofen Impurities and Related Compound. Retrieved from [Link]

-

Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved from [Link]

Sources

In-depth Spectroscopic Analysis of 9H-Carbazole-3-oxoacetic Acid by NMR: A Technical Guide

Introduction

9H-Carbazole-3-oxoacetic acid is a multifaceted organic compound that has garnered interest within the realms of medicinal chemistry and materials science. As a derivative of carbazole, a well-known heterocyclic aromatic compound, it possesses a unique electronic architecture that makes it a valuable scaffold in the design of novel therapeutic agents and functional organic materials. The incorporation of an oxoacetic acid moiety at the 3-position of the carbazole nucleus introduces both a hydrogen bond donor and acceptor, as well as a potential coordination site, significantly influencing its chemical reactivity, intermolecular interactions, and ultimately, its biological activity and material properties.

A thorough understanding of the three-dimensional structure and electronic environment of 9H-Carbazole-3-oxoacetic acid is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new molecules with enhanced functionalities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for providing detailed atomic-level insights into the molecular structure in solution. This technical guide offers an in-depth exploration of the ¹H and ¹³C NMR spectroscopic analysis of 9H-Carbazole-3-oxoacetic acid, providing a foundational understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Numbering

A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The numbering convention for the 9H-Carbazole-3-oxoacetic acid molecule is illustrated in the diagram below, which will be referenced throughout this guide.

Figure 1. Molecular structure and numbering of 9H-Carbazole-3-oxoacetic acid.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 9H-Carbazole-3-oxoacetic acid provides a wealth of information regarding the electronic environment of the different protons in the molecule. The chemical shifts (δ) are influenced by the aromatic ring currents of the carbazole system and the electronic effects of the oxoacetic acid substituent.

Expected Chemical Shifts and Multiplicities:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 | ~7.5 - 7.7 | d | J ≈ 8.0 | Ortho-coupled to H2. |

| H2 | ~7.3 - 7.5 | t | J ≈ 7.5 | Coupled to H1 and influenced by the substituent at C3. |

| H4 | ~8.0 - 8.2 | d | J ≈ 2.0 | Meta-coupled to H2, deshielded by the adjacent oxoacetic acid group. |

| H5 | ~7.6 - 7.8 | d | J ≈ 8.0 | Ortho-coupled to H6. |

| H6 | ~7.2 - 7.4 | t | J ≈ 7.5 | Coupled to H5 and H7. |

| H7 | ~7.4 - 7.6 | t | J ≈ 7.5 | Coupled to H6 and H8. |

| H8 | ~8.1 - 8.3 | d | J ≈ 8.0 | Deshielded due to its position on the carbazole ring. |

| NH (H9) | ~11.0 - 12.0 | br s | - | Broad singlet due to quadrupolar relaxation of the nitrogen and potential hydrogen bonding. |

| COOH | ~12.0 - 13.0 | br s | - | Acidic proton, typically a broad singlet, highly dependent on solvent and concentration. |

Key Insights from the ¹H NMR Spectrum:

-

Downfield Protons: The protons H4 and H8 are expected to resonate at the most downfield positions in the aromatic region. This is a characteristic feature of the carbazole ring system. The presence of the electron-withdrawing oxoacetic acid group at the C3 position will further deshield the adjacent H2 and H4 protons.

-

NH and COOH Protons: The signals for the N-H proton of the carbazole and the carboxylic acid proton are expected to be broad and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as distinct, broad singlets.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronic effects of neighboring atoms and functional groups.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C1 | ~110 - 115 | Shielded by the nitrogen atom. |

| C2 | ~120 - 125 | Aromatic carbon. |

| C3 | ~130 - 135 | Attached to the electron-withdrawing oxoacetic acid group. |

| C4 | ~125 - 130 | Aromatic carbon. |

| C4a | ~120 - 125 | Bridgehead carbon. |

| C4b | ~140 - 145 | Bridgehead carbon adjacent to nitrogen. |

| C5 | ~120 - 125 | Aromatic carbon. |

| C6 | ~120 - 125 | Aromatic carbon. |

| C7 | ~120 - 125 | Aromatic carbon. |

| C8 | ~110 - 115 | Shielded by the nitrogen atom. |

| C8a | ~140 - 145 | Bridgehead carbon adjacent to nitrogen. |

| C=O (keto) | ~180 - 190 | Carbonyl carbon of the keto group. |

| C=O (acid) | ~165 - 175 | Carbonyl carbon of the carboxylic acid. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 9H-Carbazole-3-oxoacetic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for the observation of exchangeable protons like N-H and COOH.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16, depending on the sample concentration.

-

Spectral Width (SW): 0-14 ppm.

3. NMR Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width (SW): 0-200 ppm.

Figure 2. General workflow for the NMR analysis of 9H-Carbazole-3-oxoacetic acid.

Advanced NMR Experiments for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is highly recommended.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the carbazole ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and for confirming the position of the oxoacetic acid substituent.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to confirm the three-dimensional structure of the molecule.

NMR spectroscopy is an indispensable tool for the structural characterization of 9H-Carbazole-3-oxoacetic acid. A comprehensive analysis of ¹H and ¹³C NMR spectra, in conjunction with advanced 2D NMR techniques, allows for the complete and unambiguous assignment of all proton and carbon resonances. This detailed structural information is fundamental for understanding the chemical and physical properties of this important molecule and for guiding the design of new carbazole-based compounds for applications in drug discovery and materials science. The protocols and expected spectral data presented in this guide serve as a valuable resource for researchers working with this and related carbazole derivatives.

References

Due to the lack of publicly available, peer-reviewed NMR data specifically for 9H-Carbazole-3-oxoacetic acid, this section cannot be completed with direct citations for the presented data. The provided spectral interpretations are based on established principles of NMR spectroscopy and data for structurally related carbazole derivatives.

-

General Principles of NMR Spectroscopy:

-

Title: Spectrometric Identification of Organic Compounds

-

Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

URL: [Link]

-

-

NMR Data of Carbazole:

-

Title: Carbazole(86-74-8) 1H NMR spectrum

-

Source: ChemicalBook

-

-

Synthesis and Characterization of Carbazole Derivatives:

Sources

A Technical Guide to the Quantum Chemical Studies of 9H-Carbazole-3-oxoacetic acid

Abstract

This technical guide provides a comprehensive framework for the quantum chemical investigation of 9H-Carbazole-3-oxoacetic acid, a molecule of significant interest due to the versatile chemical and electronic properties of the carbazole moiety.[1] Carbazole derivatives are known for their applications in optical materials and pharmaceuticals, owing to their electron-donor and hole-transporting characteristics.[1][2] This document outlines a synergistic approach, combining computational modeling through Density Functional Theory (DFT) with experimental validation via spectroscopic techniques. It is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical grounding and practical methodologies for a thorough analysis of this and similar molecular systems.

Introduction: The Significance of 9H-Carbazole-3-oxoacetic acid

The carbazole nucleus, a tricyclic aromatic amine, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an excellent building block for designing molecules with specific electronic and photophysical properties. The introduction of an oxoacetic acid moiety at the 3-position of the 9H-carbazole core introduces functionalities that can modulate its electronic behavior and provide sites for further chemical modification or biological interaction. Understanding the fundamental quantum chemical properties of 9H-Carbazole-3-oxoacetic acid is paramount for predicting its reactivity, stability, and potential applications.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and properties of complex organic molecules.[3][4] By complementing theoretical predictions with experimental data from techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, a holistic and validated understanding of the molecule's behavior can be achieved.[5][6]

Methodologies: A Dual Theoretical and Experimental Approach

A robust investigation of 9H-Carbazole-3-oxoacetic acid necessitates a two-pronged approach that integrates computational modeling with empirical spectroscopic analysis. This ensures that the theoretical models are well-grounded in experimental reality.

Computational Protocol: Density Functional Theory (DFT)

DFT offers a favorable balance between computational cost and accuracy for studying organic molecules.[4] The following protocol outlines a standard workflow for the quantum chemical analysis of 9H-Carbazole-3-oxoacetic acid.

Step-by-Step Computational Workflow:

-

Molecular Structure Input: The initial molecular structure of 9H-Carbazole-3-oxoacetic acid is drawn using a molecular editor and imported into the computational chemistry software package (e.g., Gaussian).[3]

-

Geometry Optimization: The molecule's geometry is optimized to find its lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set.[3][7] The choice of a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution in a molecule with heteroatoms and potential for hydrogen bonding.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5] The calculated vibrational spectra can be compared with experimental FT-IR data.

-

Spectroscopic and Electronic Property Calculations: With the optimized geometry, a range of properties are calculated:

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.[5]

-

Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum and identify the electronic transitions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitability.[4][8]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[3]

-

Caption: A typical workflow for DFT-based quantum chemical analysis.

Experimental Validation Protocols

Experimental data is essential for validating the results of computational studies.

FT-IR Spectroscopy:

-

Objective: To identify the characteristic vibrational modes of the functional groups in 9H-Carbazole-3-oxoacetic acid.

-

Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The FT-IR spectrum is recorded, typically in the range of 4000-400 cm-1.[9] The experimental frequencies are then compared with the scaled theoretical frequencies obtained from DFT calculations.

NMR Spectroscopy:

-

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer.[1] The observed chemical shifts are compared with the theoretically predicted values.

UV-Vis Spectroscopy:

-

Objective: To investigate the electronic transitions and determine the experimental HOMO-LUMO gap.

-

Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or DMSO). The UV-Vis absorption spectrum is recorded.[4] The wavelength of maximum absorption (λmax) provides information about the electronic transitions, and the onset of the absorption edge can be used to estimate the optical band gap.[10]

In-Depth Analysis and Expected Results

Molecular Geometry

The optimized geometry of 9H-Carbazole-3-oxoacetic acid is expected to exhibit a nearly planar carbazole core. The oxoacetic acid substituent will likely be twisted out of the plane of the carbazole ring to minimize steric hindrance. Key bond lengths and angles obtained from the DFT optimization should be compared with crystallographic data of similar carbazole structures to assess the accuracy of the computational method.[6]

Vibrational Analysis

The calculated and experimental FT-IR spectra are expected to show characteristic peaks for the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H stretch (carbazole) | ~3400 |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C=O stretch (keto and acid) | 1750-1680 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch | 1350-1250 |

This table presents expected ranges based on typical values for these functional groups.

A strong correlation between the scaled theoretical wavenumbers and the experimental FT-IR spectrum would validate the accuracy of the optimized molecular structure.[5]

Frontier Molecular Orbital (FMO) Analysis

The FMOs are crucial for understanding the electronic properties and reactivity of the molecule.[8]

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich carbazole ring system, indicating its role as the primary electron donor.

-

LUMO: The LUMO is anticipated to be distributed over the oxoacetic acid moiety and the adjacent part of the carbazole ring, signifying its electron-accepting nature.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap suggests higher reactivity and easier electronic excitation.[4] The ΔE for carbazole derivatives typically falls in the range of 3-5 eV.[8]

Caption: Energy level diagram of HOMO and LUMO.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

-

Negative Potential (Red/Yellow): Regions of negative potential are expected around the oxygen atoms of the oxoacetic acid group, indicating their susceptibility to electrophilic attack.

-

Positive Potential (Blue): The hydrogen atom of the N-H group in the carbazole ring is expected to be a region of positive potential, making it a potential site for nucleophilic interaction or hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions. Key findings are expected to include:

-

Charge Distribution: Confirmation of the electronegativity of the oxygen and nitrogen atoms through their calculated natural charges.

-

Hyperconjugative Interactions: Analysis of the stabilization energies associated with electron delocalization from lone pairs of oxygen and nitrogen atoms to antibonding orbitals of adjacent bonds. These interactions contribute to the overall stability of the molecule.

Conclusion

The integrated computational and experimental approach detailed in this guide provides a robust framework for the comprehensive characterization of 9H-Carbazole-3-oxoacetic acid. The insights gained from DFT calculations, validated by spectroscopic data, are crucial for understanding the structure-property relationships of this molecule. This knowledge is invaluable for its potential application in the rational design of novel pharmaceuticals and advanced materials. The methodologies described herein are broadly applicable to the study of other complex organic molecules.

References

- Current time information in Edmonton, CA. (n.d.). Google.

- Gündogdu, C., Göçmentürk, M., & Ergün, Y. (n.d.). Synthesis and Characterization of Carbazolyl-Oxazolones. Asian Journal of Chemistry.

- (2025). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials.

- Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement No.4), 983-993.

- (n.d.). Improved the optical nonlinearity of carbazole based chromophores via molecular engineering: A DFT approach. Arabian Journal of Chemistry.

- (2015). Supporting Information. The Royal Society of Chemistry.

- (n.d.). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. Semantic Scholar.

- Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate.

- 9H-Carbazole 3-Oxoacetic Acid. (n.d.). LGC Standards.

- The HOMO and LUMO structures of carbazole-based compounds. (n.d.). ResearchGate.

- (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab.

- (n.d.). A Technical Guide to the Theoretical and Experimental Determination of HOMO-LUMO Levels for Carbazole Derivatives, with a Focus. Benchchem.

- Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate.

- (n.d.). DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Nanoscale and Advanced Materials.

- (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. ResearchGate.

- (2024). Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer. MDPI.

- (2024). Energy-Level Interpretation of Carbazole Derivatives in Self-Assembling Monolayer.

- (n.d.). Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. PubMed Central.

- (n.d.). Computational analysis of the formation mechanisms of carbazoles | Request PDF. ResearchGate.

- (2025). (PDF) Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. ResearchGate.

- Ali, S. A., Thejeel, K., & Abbas, A. (2024). Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. ResearchGate.

- (2012). Synthesis and biological evaluation of new N-alkylcarbazole derivatives as STAT3 inhibitors: preliminary study. PubMed.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. jnsam.com [jnsam.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pncalab.com [pncalab.com]

- 7. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved the optical nonlinearity of carbazole based chromophores <i>via</i> molecular engineering: A DFT approach - Arabian Journal of Chemistry [arabjchem.org]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Thermal Stability and Degradation of 9H-Carbazole-3-oxoacetic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation pathways of 9H-Carbazole-3-oxoacetic acid. While specific experimental data for this compound is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, synthesizes foundational principles of thermal analysis, knowledge of carbazole and α-keto acid chemistry, and detailed experimental protocols. By elucidating the causality behind experimental choices and providing self-validating methodologies, this guide empowers researchers to thoroughly characterize the thermal properties of this and similar molecules, a critical step in drug development and materials science.

Introduction: The Significance of Thermal Stability for Carbazole Derivatives

9H-Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, recognized for their wide-ranging biological activities and valuable optoelectronic properties. The introduction of an oxoacetic acid moiety at the 3-position of the carbazole nucleus in 9H-Carbazole-3-oxoacetic acid creates a molecule with significant potential for further functionalization and as a pharmacophore in its own right. However, the successful transition of such a molecule from discovery to application hinges on a thorough understanding of its physicochemical properties, paramount among which is its thermal stability.

Thermal stability dictates a compound's suitability for various formulation processes, such as milling, granulation, and lyophilization, which can involve significant thermal stress.[1] Furthermore, understanding the degradation profile under thermal duress is a cornerstone of forced degradation studies, which are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] This guide will therefore provide a robust framework for investigating the thermal behavior of 9H-Carbazole-3-oxoacetic acid, from initial assessment to the in-depth characterization of its degradation products.

Theoretical Underpinnings: Predicting Thermal Liabilities

The thermal degradation of 9H-Carbazole-3-oxoacetic acid is anticipated to be governed by the interplay of its constituent functional groups: the carbazole core and the α-keto acid side chain.

The Robust Carbazole Core

The tricyclic aromatic system of the carbazole nucleus imparts significant thermal stability. Carbazole itself melts at 246 °C and boils at 355 °C, indicating strong intermolecular forces and a reluctance to decompose.[4] Many carbazole derivatives exhibit high decomposition temperatures, often exceeding 300-400 °C, making them suitable for high-temperature applications.[5][6]

The Thermally Labile α-Keto Acid Moiety

In contrast to the stable carbazole core, the α-keto acid functionality represents a potential thermal liability. α-keto acids are known to undergo thermal decarboxylation, a process that can be influenced by the presence of acids, bases, or even heat alone.[1][7] The primary thermal degradation pathway for an α-keto acid is the loss of carbon dioxide to potentially form an aldehyde.[8]

Based on this, a primary predicted thermal degradation pathway for 9H-Carbazole-3-oxoacetic acid is decarboxylation to yield 9H-carbazole-3-carbaldehyde.

Experimental Workflow for Thermal Stability Assessment

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermal stability and degradation of 9H-Carbazole-3-oxoacetic acid. The following workflow is designed to provide a complete picture, from initial screening to detailed mechanistic insights.

Caption: Experimental workflow for assessing thermal stability.

Foundational Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the initial and indispensable tools for assessing thermal stability.[9]

3.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of when thermal decomposition begins.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 9H-Carbazole-3-oxoacetic acid into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA thermogram will plot mass loss (%) versus temperature. The onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5%) are key indicators of thermal stability.

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and glass transitions.[10]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 9H-Carbazole-3-oxoacetic acid into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Typically, a heat-cool-heat cycle is employed. For example, heat from 25 °C to a temperature just below the onset of decomposition (determined by TGA) at 10 °C/min, cool to a low temperature (e.g., 0 °C) at 10 °C/min, and then reheat at the same rate.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization or decomposition. The melting point (Tm) provides information about purity and crystalline form.

| Parameter | Description | Typical Value for Carbazole Derivatives |

| Tonset (°C) | Onset temperature of decomposition from TGA. | > 250 °C |

| Td5% (°C) | Temperature at 5% weight loss from TGA. | > 270 °C[5] |

| Tm (°C) | Melting point from DSC. | Varies widely based on substitution. |

| ΔHf (J/g) | Enthalpy of fusion from DSC. | Varies. |

Forced Degradation under Thermal Stress

Forced degradation studies are crucial for identifying potential degradation products that may form under accelerated storage conditions.[11]

Experimental Protocol:

-

Solid-State Thermal Stress:

-

Place a known amount of 9H-Carbazole-3-oxoacetic acid in a vial.

-

Heat the sample in an oven at a temperature slightly below its melting point or decomposition onset for a defined period (e.g., 24, 48, 72 hours).

-

Collect samples at each time point for analysis.

-

-

Solution-State Thermal Stress:

-

Prepare a solution of 9H-Carbazole-3-oxoacetic acid in a suitable solvent (e.g., methanol, acetonitrile).

-

Heat the solution at a controlled temperature (e.g., 60-80 °C) for defined periods.

-

Collect samples at each time point for analysis.

-

Identification of Degradation Products

The samples generated from forced degradation studies are then analyzed to identify and quantify the degradation products.

3.3.1. TGA-Mass Spectrometry (TGA-MS)

Coupling TGA with a mass spectrometer allows for the real-time identification of evolved gases during thermal decomposition.[9][12]

Caption: Schematic of a TGA-MS experimental setup.

Experimental Protocol:

-

Sample Preparation and TGA: Follow the TGA protocol as described in section 3.1.1, using a smaller sample size (0.5-2 mg) for better resolution.[3]

-

MS Setup:

-

The heated transfer line connecting the TGA to the MS should be maintained at a high temperature (e.g., 200-250 °C) to prevent condensation of evolved gases.

-

The MS can be set to scan a specific mass range (e.g., m/z 10-300) to detect a wide range of potential degradation products.

-

-

Data Analysis: Correlate the mass loss events in the TGA thermogram with the appearance of specific mass-to-charge ratios in the MS data. For example, the detection of m/z 44 would strongly suggest the loss of CO2.

3.3.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for separating, identifying, and quantifying non-volatile degradation products in the stressed samples.

Experimental Protocol:

-

Sample Preparation: Dilute the samples from the forced degradation studies to an appropriate concentration.

-

HPLC Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

-

MS/MS Analysis:

-

Analyze the separated peaks using a mass spectrometer.

-

Obtain the mass-to-charge ratio of the parent ion and its fragmentation pattern (MS/MS).

-

The fragmentation pattern provides structural information about the degradants. The fragmentation of the carbazole ring often involves the loss of HCN or C2H2.

-

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile degradation products.[13]

Experimental Protocol:

-

Sample Preparation: For solid samples, headspace analysis or thermal desorption can be employed. For liquid samples, direct injection or extraction followed by injection may be appropriate.

-

GC Method: Use a capillary column suitable for separating a range of organic compounds. A temperature-programmed run is typically used to elute compounds with different boiling points.

-

MS Analysis: The mass spectrometer will provide mass spectra for each separated compound, which can be compared to spectral libraries for identification.

Predicted Degradation Pathways and Structural Elucidation

Based on the chemistry of the molecule, the following degradation pathways are plausible under thermal stress:

-

Pathway A: Decarboxylation: The primary expected pathway is the loss of CO2 from the α-keto acid moiety to form 9H-carbazole-3-carbaldehyde. This would be evidenced by a mass loss of 44 Da in TGA-MS and the detection of a compound with the corresponding mass in HPLC-MS and GC-MS.

-

Pathway B: Further Degradation of the Carbazole Ring: At higher temperatures, the carbazole ring itself may begin to fragment. Common fragmentation patterns for carbazole include the loss of HCN (27 Da) and C2H2 (26 Da).[14]

-

Pathway C: Intermolecular Reactions: At elevated temperatures, particularly in the solid state, intermolecular reactions such as condensation or polymerization could occur, leading to the formation of higher molecular weight products.

The definitive structures of the degradation products would be elucidated by isolating them using preparative HPLC and then analyzing them using Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

References

-

Filemon. (2008). Decarboxylate alpha keto acid. ScienceMadness Discussion Board. Retrieved from [Link]

- Gedgaudas, R., et al. (2022). 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs. Molecules, 27(13), 4235.

-

TA Instruments. (2025). Setting Up a TGA Mass Spectrometry Experiment. YouTube. Retrieved from [Link]

-

Reddit. (2019). How to decarboxylate an alpha-keto carboxylic acid to aldehyde? r/chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

-

TA Instruments. (2013). Setting Up a TGA and MS Experiment. YouTube. Retrieved from [Link]

-

University of Melbourne. (n.d.). TGA-DSC. Research at Melbourne. Retrieved from [Link]

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Royal Society of Chemistry. (2019). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry, 43(35), 14013-14019.

- Patel, K., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3).

- MDPI. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules, 26(13), 3995.

- Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4), 1293-1300.

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

- Singh, R. K., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Applied Microbiology and Biotechnology, 101(14), 5577-5596.

- Martin, A. E., & Prasad, K. J. R. (2006). Synthesis and characterization of carbazole derivatives and their antimicrobial studies. Acta Pharmaceutica, 56(1), 79-86.

- Royal Society of Chemistry. (2014). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 16(38), 20769-20778.

- MDPI. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 984.

-

Reddit. (2023). MS fragmentation of Carbazole. r/chemhelp. Retrieved from [Link]

Sources

- 1. Keto acid - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. shimadzu.com [shimadzu.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - Decarboxylate alpha keto acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. reddit.com [reddit.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. reddit.com [reddit.com]

"solubility of 9H-Carbazole-3-oxoacetic acid in organic solvents"

An In-depth Technical Guide to the Solubility of 9H-Carbazole-3-oxoacetic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 9H-Carbazole-3-oxoacetic acid in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It delves into the molecular principles governing solubility, offers predictive insights based on structural analysis, and furnishes detailed, field-proven experimental protocols for accurate solubility determination. By integrating theoretical understanding with practical application, this guide aims to empower scientists to make informed decisions in solvent selection, formulation development, and process optimization involving 9H-Carbazole-3-oxoacetic acid.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a molecule like 9H-Carbazole-3-oxoacetic acid, a derivative of the versatile carbazole scaffold, understanding its solubility is paramount for a multitude of applications. In drug discovery, solubility directly impacts bioavailability and formulation strategies.[1][2] In materials science, it governs the ability to process and deposit thin films for electronic devices. This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

1.1. Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 9H-Carbazole-3-oxoacetic acid possesses a unique combination of functional groups that dictate its interaction with various solvents:

-

9H-Carbazole Core: This large, aromatic, and largely non-polar tricyclic system is the dominant feature of the molecule.[3][4] The carbazole moiety contributes to favorable interactions with non-polar and aromatic solvents through van der Waals forces and π-π stacking.

-

Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This functional group will favor interactions with polar protic and aprotic solvents.

-

α-Keto Group (-C=O): The ketone adjacent to the carboxylic acid is a polar, aprotic group that can act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.

The interplay of the non-polar carbazole core with the polar oxoacetic acid side chain suggests a complex solubility profile, with appreciable solubility expected in a range of solvents, particularly those with the ability to engage in hydrogen bonding.

Predicting the Solubility Profile of 9H-Carbazole-3-oxoacetic Acid

Based on the principle of "like dissolves like," we can predict the qualitative solubility of 9H-Carbazole-3-oxoacetic acid in various classes of organic solvents.[5]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High | Solvents like methanol, ethanol, and isopropanol can engage in hydrogen bonding with both the carboxylic acid and keto groups, leading to strong solute-solvent interactions. |

| Polar Aprotic | High to Moderate | Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone can act as hydrogen bond acceptors for the carboxylic acid proton and interact via dipole-dipole forces with the polar functional groups.[6][7] |

| Non-Polar | Low | Solvents like hexane and cyclohexane are unlikely to effectively solvate the polar carboxylic acid and keto groups, leading to poor solubility despite some interaction with the carbazole core. |

| Aromatic | Moderate to Low | Solvents such as toluene and benzene can interact favorably with the carbazole ring system through π-π stacking, but their non-polar nature will limit their ability to solvate the polar side chain.[3] |

| Chlorinated | Moderate | Solvents like dichloromethane and chloroform have a moderate polarity and can engage in dipole-dipole interactions. Their ability to solvate the carbazole core and the polar groups makes them a viable, moderately effective solvent class.[6] |

Experimental Determination of Solubility: A Methodological Deep Dive

Accurate determination of solubility requires robust experimental design. The two primary types of solubility measured are kinetic and thermodynamic (or equilibrium) solubility.[1][8]

3.1. Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the most reliable technique for determining this value.[1][9]

Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic solubility determination workflow.

Detailed Protocol for Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 9H-Carbazole-3-oxoacetic acid to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C or 37 °C) to facilitate the dissolution process.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

-

-

Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered supernatant.

-

Quantify the concentration of 9H-Carbazole-3-oxoacetic acid in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

3.2. Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, typically dissolved in a strong organic solvent like DMSO, can be added to an aqueous buffer before it precipitates.[8] While less precise than thermodynamic solubility, it is a valuable high-throughput screening method in early drug discovery.

Workflow for Kinetic Solubility Determination

Caption: Kinetic solubility determination workflow.

Detailed Protocol for Kinetic Solubility Measurement

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 9H-Carbazole-3-oxoacetic acid in 100% DMSO (e.g., 10-20 mM).

-

-

Titration:

-

In a multi-well plate, add the organic solvent of interest to each well.

-

Using a liquid handling robot or a multichannel pipette, add increasing volumes of the DMSO stock solution to the wells.

-

-

Precipitation Detection:

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

-

Factors Influencing Solubility

Several factors can influence the measured solubility of 9H-Carbazole-3-oxoacetic acid.

-

Temperature: The solubility of most solid compounds, including carbazole derivatives, increases with temperature.[3][10] This is because the dissolution process is often endothermic.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous systems were to be considered, the pH would be a critical factor due to the ionizable carboxylic acid group.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is essential to characterize the solid form used in solubility studies.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

Conclusion

References

-

Solubility of Things. Carbazole. [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PharmaTech. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

ACS Publications. Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

ResearchGate. (2025). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. [Link]

-

ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?. [Link]

-

Royal Society of Chemistry. (2022). Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. [Link]

-

Wikipedia. Carbazole. [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Carbazole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

"electrochemical properties of 9H-Carbazole-3-oxoacetic acid"

An In-Depth Technical Guide to the Electrochemical Properties of 9H-Carbazole-3-oxoacetic acid

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated electrochemical properties of 9H-Carbazole-3-oxoacetic acid. Carbazole and its derivatives are renowned for their unique electro-optical properties, serving as foundational components in materials science, particularly in the development of organic light-emitting diodes (OLEDs), solar cells, and redox-flow batteries.[1][2] This document, intended for researchers, chemists, and drug development professionals, synthesizes established principles of carbazole electrochemistry to predict the behavior of this specific, functionalized molecule. We will explore the theoretical underpinnings of its redox activity, present a detailed, field-proven protocol for its experimental characterization using cyclic voltammetry, and discuss its potential applications. The guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of the topic.

Introduction: The Carbazole Core and the Influence of Functionalization